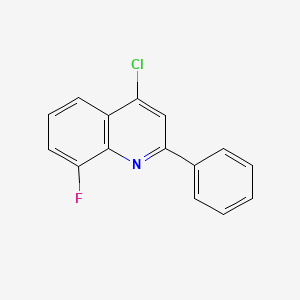
4-Chloro-8-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and phenylacetylene in the presence of a palladium catalyst to achieve the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-8-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-fluoro-2-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-fluoro-2-phenylquinoline can be compared with other similar compounds, such as:
4-Chloro-2-phenylquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
8-Fluoro-2-phenylquinoline: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
4-Chloro-8-methyl-2-phenylquinoline: The presence of a methyl group instead of a fluorine atom may alter its chemical behavior and biological effects.
The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1099705-42-6 |
|---|---|
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
4-chloro-8-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |
InChI-Schlüssel |
NKFYVKPVOMAEKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















